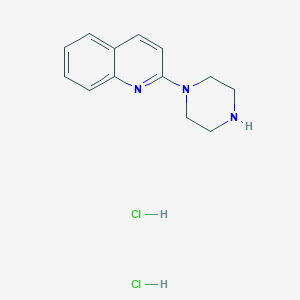

2-(piperazin-1-yl)quinoline dihydrochloride

描述

喹帕嗪二盐酸盐是一种属于哌嗪类的化学化合物。它主要以其作为一种血清素能药物的作用而闻名,这意味着它与大脑中的血清素受体相互作用。喹帕嗪二盐酸盐最初是作为一种潜在的抗抑郁药而开发的,它在科学研究中得到了广泛的应用,特别是在与血清素在各种生理和心理过程中的作用相关的研究中。

准备方法

合成路线和反应条件: 喹帕嗪二盐酸盐是通过 2-氯喹啉和哌嗪之间的反应合成的。该过程包括将反应物在合适的溶剂(如乙醇或甲醇)中加热,并在回流条件下进行。该反应通常按以下步骤进行:

步骤 1: 将 2-氯喹啉溶解在乙醇中。

步骤 2: 将哌嗪加入溶液中。

步骤 3: 将混合物在回流条件下加热数小时。

步骤 4: 冷却反应混合物并过滤沉淀物。

步骤 5: 通过重结晶纯化产物。

工业生产方法: 在工业环境中,喹帕嗪二盐酸盐的合成遵循类似的步骤,但规模更大。连续流动反应器和自动化系统的使用确保了更高的产量和纯度。反应条件经过优化,以最大限度地减少副产物并提高效率。

化学反应分析

反应类型: 喹帕嗪二盐酸盐会发生几种类型的化学反应,包括:

氧化: 它可以被氧化以形成喹啉衍生物。

还原: 还原反应可以改变喹啉环,从而产生各种哌嗪衍生物。

取代: 该化合物可以发生亲核取代反应,尤其是在喹啉环上。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用还原剂如氢化锂铝或硼氢化钠。

取代: 在碱性条件下,可以使用胺或硫醇等亲核试剂。

主要产物:

氧化: 喹啉 N-氧化物衍生物。

还原: 还原的哌嗪衍生物。

取代: 取代的喹啉衍生物。

科学研究应用

2-(Piperazin-1-yl)quinoline dihydrochloride has applications in chemistry, biology, and industry as a building block for synthesizing complex molecules, in studying biological processes, and in producing industrial chemicals and materials. Piperazine derivatives, including 2-(piperazin-1-yl)quinoline hydrochloride, are integral to drugs like trimetazidine, ranolazine, and aripiprazole.

Scientific Research Applications

- Antimicrobial Properties Some quinoline derivatives with piperazine moieties have demonstrated antimicrobial activity against certain bacteria and fungi. 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) exhibits antimicrobial activity .

- Anticancer Activity Some quinoline derivatives with piperazine moieties have been investigated for potential anticancer properties.

- Inhibition of Cytochrome P450 Enzymes Studies show that 2-(Piperazin-1-yl)quinoline hydrochloride can inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2D6, which may affect the metabolism of co-administered drugs.

Safety and Hazards

This compound is associated with several hazard statements :

- H302: Harmful if swallowed.

- H312: Harmful in contact with skin.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

作用机制

喹帕嗪二盐酸盐主要作为血清素再摄取抑制剂和血清素受体激动剂发挥作用。 它与各种血清素受体结合,特别是 5-HT2A 和 5-HT3 亚型 。通过抑制血清素再摄取,它增加了突触间隙中的血清素水平,增强了血清素能神经传递。这种机制对其对情绪、认知和行为的影响至关重要。

类似化合物:

2C-B-PP: 另一种具有血清素能活性的哌嗪衍生物。

6-硝基喹帕嗪: 一种强效的血清素再摄取抑制剂。

萘基哌嗪: 以其与血清素受体的相互作用而闻名。

独特性: 喹帕嗪二盐酸盐作为血清素再摄取抑制剂和受体激动剂的双重作用而独树一帜。这种双重作用使其成为研究中的一种宝贵工具,提供了对血清素在大脑中复杂相互作用的见解。

相似化合物的比较

2C-B-PP: Another piperazine derivative with serotonergic activity.

6-Nitroquipazine: A potent serotonin reuptake inhibitor.

Naphthylpiperazine: Known for its interaction with serotonin receptors.

Uniqueness: Quipazine Dihydrochloride is unique due to its dual role as a serotonin reuptake inhibitor and receptor agonist. This dual action makes it a valuable tool in research, providing insights into the complex interactions of serotonin in the brain.

生物活性

2-(Piperazin-1-yl)quinoline dihydrochloride, a derivative of quinoline featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the chemical formula , suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Its mechanism of action, while not fully elucidated, is believed to involve interference with microbial cellular processes. Comparative studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential agent for treating infections.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |

| 6-Fluoro-8-(piperazin-1-yl)quinoline hydrochloride | Enhanced antimicrobial | Various bacterial strains |

Cytotoxic Potential

Recent studies have highlighted the cytotoxic effects of 2-(piperazin-1-yl)quinoline derivatives on cancer cell lines. For instance, one study demonstrated that a closely related compound, BAPPN (a piperazine derivative), exhibited cytotoxicity against liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines. The compound induced apoptosis by up-regulating apoptotic proteins such as caspase-3 and tumor suppressor protein P53 while down-regulating proliferative proteins like VEGF and PCNA .

Case Study: BAPPN

The cytotoxicity of BAPPN was assessed through various concentrations over different time intervals:

| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 3.3 | Apoptosis induction |

| HCT-116 | 23 | Downregulation of VEGF |

| MCF-7 | 3.1 | Induction of caspase-3 |

| A549 | 9.96 | Morphological changes |

These findings suggest that derivatives of 2-(piperazin-1-yl)quinoline may serve as effective chemotherapeutic agents.

Neuroprotective Effects

Emerging research indicates that some quinoline derivatives possess neuroprotective properties , particularly in models of neurodegenerative diseases like Parkinson's disease. Compounds with piperazine moieties have shown the ability to reduce oxidative stress and improve neuronal survival rates in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the piperazine ring enhances solubility and facilitates interaction with various biological targets. Modifications to the quinoline moiety can significantly alter its pharmacological profile, as demonstrated in comparative studies with similar compounds .

属性

IUPAC Name |

2-piperazin-1-ylquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSMLXMNONDXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。